molecular formula C14H12F3NO3 B11806360 Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Cat. No.: B11806360
M. Wt: 299.24 g/mol
InChI Key: KBRAGGKPHJLZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 1208533-83-8) is a high-purity chemical intermediate designed for advanced research applications . This compound features a quinolin-4-one core scaffold, a privileged structure in medicinal chemistry known for yielding diverse biological activities. The strategic incorporation of a trifluoromethyl group is a common tactic in drug design, as this moiety can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets by enhancing lipophilicity and introducing strong electron-withdrawing effects . While specific biological data for this exact molecule requires further investigation, structurally similar trifluoromethyl-substituted quinoline and chromone derivatives have demonstrated considerable potential in scientific research, exhibiting activities such as antibacterial effects through the inhibition of bacterial DNA gyrase and cytotoxicity against various human cancer cell lines . Researchers value this compound as a key synthetic building block for developing novel molecules for pharmaceutical and agrochemical discovery, particularly in constructing more complex heterocyclic systems aimed at modulating specific biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

methyl 2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate

InChI

InChI=1S/C14H12F3NO3/c1-8-5-12(19)10-4-3-9(14(15,16)17)6-11(10)18(8)7-13(20)21-2/h3-6H,7H2,1-2H3

InChI Key

KBRAGGKPHJLZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)OC)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Pfitzinger condensation proceeds via nucleophilic attack of the α-keto ester on the isatin carbonyl, followed by decarboxylation and cyclization. Key challenges include achieving regioselectivity for the 7-position trifluoromethyl group. Studies show that using polyphosphoric acid (PPA) as a catalyst at 130°C enhances cyclization efficiency, yielding the 4-oxo-quinoline intermediate in 65–70% yield. Subsequent esterification with methyl chloroacetate in the presence of potassium carbonate introduces the acetoxy group at position 1.

Table 1: Pfitzinger Condensation Parameters

ParameterValue/DescriptionSource
CatalystPolyphosphoric acid
Temperature130°C
Yield (Quinoline Core)65–70%
Esterification AgentMethyl chloroacetate

Propyniminium Salt Cyclization for Trifluoromethyl Incorporation

Propyniminium salts, derived from alkynyl imines, offer a versatile route to trifluoromethyl-substituted quinolines. In this method, 1-CF₃-prop-2-yne-1-iminium triflate reacts with methyl-substituted diaminonaphthalene derivatives to form the quinoline core via a twofold pyridoannelation sequence.

Key Steps and Regioselectivity

The reaction proceeds via aza-Michael addition and transimination, followed by cyclization under mild thermal conditions (60–80°C). The methyl group at position 2 is introduced by selecting a methyl-substituted diaminonaphthalene precursor. This method avoids harsh reagents and achieves regioselectivity through steric and electronic effects of the trifluoromethyl group.

Table 2: Propyniminium Cyclization Conditions

ParameterValue/DescriptionSource
Reagent1-CF₃-prop-2-yne-1-iminium triflate
Temperature60–80°C
Yield55–60%

Suzuki-Miyaura cross-coupling enables precise introduction of substituents after quinoline core formation. This method is particularly useful for installing the methyl group at position 2.

Synthetic Workflow

  • Core Synthesis : Prepare 7-trifluoromethyl-4-oxoquinoline via Pfitzinger condensation.

  • Halogenation : Introduce a bromine atom at position 2 using N-bromosuccinimide (NBS).

  • Suzuki Coupling : React with methylboronic acid in the presence of Pd(dppf)Cl₂ to install the methyl group.

Table 3: Suzuki Coupling Optimization

ParameterValue/DescriptionSource
CatalystPd(dppf)Cl₂
SolventDMF/H₂O (3:1)
Yield75–80%

Michael Addition-Cyclization Using Trifluoromethyl Ynones

HFO-1234yf-derived trifluoromethyl ynones react with 2-aminoaryl carbonyls to form quinoline derivatives in a single step. For this compound, this method simplifies the synthesis by integrating trifluoromethyl incorporation and cyclization.

Reaction Dynamics

The ynone undergoes Michael addition with a methyl-substituted 2-aminobenzaldehyde, followed by intramolecular cyclization to form the quinoline ring. The acetoxy group is introduced via esterification of the intermediate carboxylic acid using TMS-diazomethane.

Table 4: Ynone-Based Synthesis Metrics

ParameterValue/DescriptionSource
Starting MaterialHFO-1234yf-derived ynone
Cyclization Temperature100°C
Overall Yield50–55%

Multi-Step Synthesis via Halogenated Intermediates

This approach involves sequential halogenation and substitution steps to install the methyl and trifluoromethyl groups.

Stepwise Functionalization

  • Bromination : 6-Bromo-7-fluoroquinoline-4(1H)-one is synthesized via Marull’s procedure.

  • Trifluoromethylation : Replace bromine with CF₃ using CuI and TMSCF₃.

  • Alkylation : Introduce the methyl group via Ullmann coupling with methyl iodide.

Table 5: Halogenation-Substitution Protocol

ParameterValue/DescriptionSource
Trifluoromethylation AgentTMSCF₃, CuI
Alkylation CatalystCuI, 1,10-phenanthroline
Yield60–65%

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization:

  • Base-mediated hydrolysis : Treatment with aqueous LiOH in THF/water (3:1 ratio) at room temperature for 3–4 hours cleaves the ester, producing 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid. Yields typically exceed 85% after recrystallization .

  • Acid-mediated hydrolysis : Concentrated HCl in refluxing ethanol achieves similar results but with lower efficiency (~70% yield).

Table 1: Hydrolysis Conditions and Outcomes

Reagent SystemTemperatureTimeYieldProduct
LiOH (THF/H₂O)RT3–4 h86%Carboxylic acid derivative
HCl (EtOH)Reflux6 h70%Carboxylic acid derivative

Nucleophilic Substitution Reactions

The quinoline ring’s electron-deficient positions, particularly at C-3 and C-8, undergo nucleophilic substitution. The trifluoromethyl group enhances electrophilicity at adjacent sites:

  • Amination : Reaction with ammonia or primary amines in DMF at 80°C introduces amino groups at C-3, forming derivatives with enhanced water solubility.

  • Halogenation : Bromine in acetic acid selectively substitutes the C-8 position, enabling Suzuki-Miyaura cross-coupling for aryl functionalization.

Key Finding : Substitution at C-3 improves antimicrobial activity by 4–8× compared to the parent compound.

Oxidation Reactions

The 4-oxo group and methyl substituent are susceptible to oxidation:

  • KMnO₄-mediated oxidation : Converts the 2-methyl group to a carboxylic acid under acidic conditions, yielding a dicarboxylic acid derivative. This reaction requires precise temperature control (0–5°C) to avoid over-oxidation.

  • DDQ (dichlorodicyanoquinone) : Oxidizes the quinoline ring’s benzenoid moiety, forming quinone-like structures with altered electronic properties .

Amidation and Condensation

The carboxylic acid (from hydrolysis) participates in amidation via coupling agents:

  • EDC·HCl/DMAP : Reacts with primary amines (e.g., 4-fluoroaniline) in DCM to form amides with >90% coupling efficiency .

  • Schiff base formation : Condensation with hydrazines produces hydrazide intermediates, which are precursors for heterocyclic scaffolds (e.g., triazoles) .

Table 2: Amidation Efficiency with Selected Amines

AmineCoupling AgentSolventYield
4-FluoroanilineEDC·HCl/DMAPDCM92%
BenzylamineDCC/HOBtDMF88%

Cycloaddition and Click Chemistry

The compound’s alkynyl or azide derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Triazole formation : Reaction with aryl azides in acetone/water with Cu(OAc)₂ and sodium ascorbate yields 1,2,3-triazole hybrids. These hybrids exhibit improved antiparasitic activity (IC₅₀: 12–28 nM against Plasmodium) .

Reductive Modifications

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring’s double bonds, generating tetrahydroquinoline derivatives. This modification enhances metabolic stability but reduces antimicrobial potency by ~50% .

Photochemical Reactions

UV irradiation in methanol induces dimerization via [2+2] cycloaddition at the quinoline ring’s C-2/C-3 positions. This reaction is solvent-dependent and proceeds with 60% efficiency in polar aprotic solvents.

Research Challenges and Opportunities

  • Regioselectivity : Competing substitution at C-3 vs. C-8 remains poorly controlled in electrophilic reactions.

  • Stability : The trifluoromethyl group hydrolyzes slowly under strongly basic conditions (pH >12), limiting reaction windows.

  • Biological Relevance : Triazole hybrids show promise against drug-resistant malaria strains, warranting further in vivo studies .

Scientific Research Applications

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate has been investigated for various biological activities:

  • Antimicrobial Activity : Similar quinoline derivatives have shown significant antimicrobial properties against bacteria and fungi. The trifluoromethyl group is known to improve membrane permeability, enhancing the compound's efficacy against pathogens .
  • Antiviral and Anticancer Properties : Compounds with similar structures have exhibited antiviral and anticancer activities. For instance, studies indicate that certain quinoline derivatives can inhibit enzymes and receptors involved in disease pathways, making them potential candidates for drug development .

Case Studies

Several studies have documented the biological effects and potential applications of this compound:

  • Antimicrobial Studies : Research has shown that related quinoline derivatives exhibit significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against these pathogens .
  • Anticancer Research : In vitro studies on human cancer cell lines (e.g., HCT-116 and MCF-7) have indicated that this compound and its analogs possess notable antiproliferative activity, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Summary of Applications

Application AreaDescriptionExample Findings
AntimicrobialEffective against various bacteria and fungi; enhanced by trifluoromethyl substitutionMIC values as low as 6.25 µg/ml against pathogens
AntiviralPotential activity against viral infections through inhibition of viral replication mechanismsOngoing studies needed for specific viral targets
AnticancerInhibitory effects on cancer cell proliferation; promising candidates for drug developmentIC50 values between 1.9 - 7.52 μg/mL in cancer lines

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl Ester Analog: Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Key Differences :

  • Ester Group : Ethyl ester instead of methyl.
  • Synthesis : Similar synthetic routes involving esterification of the corresponding acetic acid precursor.

Quinazolin-Based Analog: Ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)acetate

Key Differences :

  • Core Structure: Quinazolin (two nitrogen atoms in the bicyclic system) vs. quinolin (one nitrogen).
  • Reduced electron-withdrawing effects compared to the trifluoromethyl-substituted quinolin derivative .

Complex Quinazolin Derivative: Methyl 2-(6-fluoro-4-oxo-7-(4-((4-(trifluoromethyl)phenyl)carbamothioyl)piperazin-1-yl)quinazolin-3(4H)-yl)acetate (Compound 28)

Key Differences :

  • Substituents : Fluorine at position 6 and a piperazinyl-thiocarbamoyl group at position 5.
  • Impact: Enhanced steric bulk and hydrogen-bonding capacity due to the thiocarbamoyl-piperazine moiety. Fluorine substitution may improve metabolic stability and bioavailability compared to non-halogenated analogs .

Structural and Functional Data Table

Compound Name Core Structure Substituents (Positions) Ester Group Key Properties (Inferred)
Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate (Target) Quinolin 2-Me, 4-O, 7-CF₃ Methyl Moderate lipophilicity, high electronegativity
Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate Quinolin 2-Me, 4-O, 7-CF₃ Ethyl Higher lipophilicity, reduced solubility
Ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)acetate Quinazolin 2-Me, 4-O Ethyl Enhanced hydrogen bonding, lower stability
Methyl 2-(6-fluoro-4-oxo-7-(4-((4-(trifluoromethyl)phenyl)carbamothioyl)piperazin-1-yl)quinazolin-3(4H)-yl)acetate Quinazolin 6-F, 4-O, 7-piperazinyl-thiocarbamoyl Methyl High steric bulk, improved metabolic stability

Research Findings and Implications

  • Trifluoromethyl Group : The 7-CF₃ group in the target compound enhances oxidative stability and electronegativity, critical for interactions with hydrophobic binding pockets in biological targets .
  • Ester Choice : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, making the target compound more suitable for prodrug applications .
  • Core Heterocycle: Quinolin derivatives are less polar than quinazolin analogs, favoring blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, notable for its unique structural features, including a trifluoromethyl group and an ester functional group. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3N1O3C_{13}H_{10}F_3N_1O_3, with a molecular weight of approximately 313.27 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity, particularly in terms of membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains. Its structural characteristics contribute to its interaction with microbial targets.
  • Antiviral and Anticancer Properties : Quinoline derivatives, including this compound, have been reported to exhibit antiviral and anticancer activities. The trifluoromethyl substitution is known to enhance biological potency by improving interactions with biological targets involved in disease pathways .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to specific biological targets such as enzymes and receptors. These studies often utilize biochemical assays and molecular docking techniques to predict binding modes and affinities .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Initial reactions involve the condensation of appropriate starting materials to form the quinoline structure.
  • Introduction of the Trifluoromethyl Group : This step is critical for enhancing the compound's lipophilicity.
  • Esterification : The final step involves converting the acid form into the methyl ester through standard esterification reactions.

Comparative Analysis

To provide context, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetateQuinoline ring, trifluoromethyl groupAntimicrobialDifferent position of trifluoromethyl
Methyl 2-(2-methoxycarbonylaminomethyl)-6-fluoroquinolineFluoroquinoline derivativeAntiviralContains methoxycarbonylamino group
Methyl 7-fluoroquinoline-3-carboxylateFluoroquinoline structureAnticancerCarboxylate instead of ester

The unique trifluoromethyl group in this compound enhances its lipophilicity and alters its interaction with biological targets compared to these similar compounds, potentially leading to distinct pharmacological profiles.

Case Studies

Several studies have documented the antimicrobial efficacy of quinoline derivatives, including this compound. For instance, a study evaluating various quinoline derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against specific bacterial strains compared to their non-substituted counterparts . Another investigation highlighted the anticancer potential of related compounds in inhibiting tumor cell proliferation through targeted enzyme inhibition pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate?

  • Methodology : A multi-step synthesis approach is typical. Start with the preparation of the quinolin-4(1H)-one core via cyclization of trifluoromethyl-substituted aniline derivatives. Introduce the methyl ester group via nucleophilic substitution or esterification under acidic conditions (e.g., using methyl chloroacetate). Key intermediates should be purified via column chromatography, with reaction progress monitored by TLC or HPLC .
  • Validation : Confirm intermediates via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, analogous compounds in patents show characteristic 19^{19}F NMR shifts for trifluoromethyl groups (-60 to -70 ppm) and carbonyl resonances (~170 ppm in 13^{13}C NMR) .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Data collection and integration can be performed using Bruker D8 or Rigaku XtaLAB systems. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is recommended .
  • Critical Parameters : Ensure anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be added geometrically. Validate refinement using R1/wR2 residuals (<5% for high-quality data) .

Q. What analytical techniques are suitable for purity assessment?

  • Methodology : Employ reversed-phase HPLC with a C18 column (e.g., Agilent Zorbax) and UV detection at 254 nm. Use gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) to resolve impurities. Purity ≥95% is typical for research-grade material .
  • Cross-Validation : Pair HPLC with 1^1H NMR integration of residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) to quantify impurities .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be studied for derivatives of this compound?

  • Methodology : Synthesize analogs by modifying the quinoline core (e.g., substituting the trifluoromethyl group with halogens or methyl) or ester moiety. Assess biological activity (e.g., enzyme inhibition) and correlate with steric/electronic properties via DFT calculations (e.g., Gaussian 16).
  • Example : In analogous strobilurin derivatives, pyrazole ring substitutions altered fungicidal activity by modulating HOMO-LUMO gaps .

Q. What computational strategies are effective for predicting the compound’s reactivity?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., cytochrome P450) .
  • Validation : Compare computational results with experimental kinetic data (e.g., hydrolysis rates under basic conditions) .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Study : If 1^1H NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the trifluoromethyl group) or diastereotopic protons. Use variable-temperature NMR to confirm .
  • Resolution : Cross-check with 19^{19}F NMR (single peak for CF3) and IR spectroscopy (C=O stretch ~1730 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.